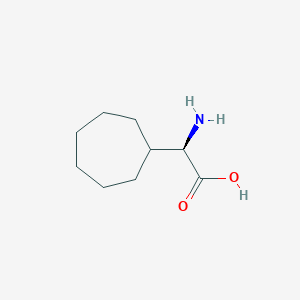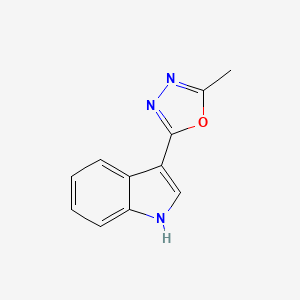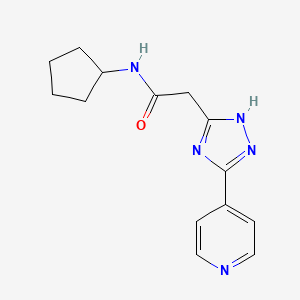
2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that belongs to the class of pyridinecarboxamides. TAK-659 was developed as a potential therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
1. Development of Potent and Selective Kappa-Opioid Agonists
Studies have investigated compounds structurally related to 2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide for their potential as kappa-opioid agonists. For example, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was synthesized, showing potent kappa agonist properties in biological evaluations (Barlow et al., 1991). Similarly, another study synthesized 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, which demonstrated high affinity for kappa-opioid receptors and potential for treating depression and addiction disorders (Grimwood et al., 2011).
2. Synthesis and Evaluation in Biochemical Applications
The compound's derivatives have been used in the synthesis of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside as inhibitors of 2-acetamido-2-deoxy-β-d-glucosidase, showing their potential in biochemical studies (Bedi et al., 1978). Another research discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase, utilizing similar structural components, indicating its application in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
3. Application in Pharmacological Characterization
Compounds related to 2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have been characterized for their pharmacological properties. For example, research on 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides helped in developing novel series of potent opioid kappa agonists (Costello et al., 1991).
4. Exploration in Anti-Inflammatory and Antipyretic Activities
Studies have explored the synthesis of derivatives for evaluating their anti-inflammatory, antipyretic, and ulcerogenic activities. One such study synthesized a novel class of 2(1H)-pyridone molecules for in-vitro and in-vivo examination, displaying promising results (Fayed et al., 2021).
5. Application in Insecticide Development
Related pyridine derivatives have been synthesized and tested for their insecticidal activity against cowpea aphid, demonstrating the potential of these compounds in agricultural applications (Bakhite et al., 2014).
properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)23-18-6-4-15(5-7-18)11-19(25)22-12-16-3-2-9-21-20(16)17-8-10-26-13-17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYRWJFGLQSMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)


![N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2753739.png)
![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)



![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2753748.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753750.png)
